![molecular formula C26H36N4O10 B1201408 1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate CAS No. 70711-41-0](/img/structure/B1201408.png)
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate
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Overview
Description
An anthracenedione-derived antineoplastic agent.
Scientific Research Applications
Clinical Investigation
1,4-Dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)-amino))-9,10-anthracenedione dihydrochloride, an anthracenedione derivative, was evaluated in a Phase I clinical trial for its potential antitumor effects. This study involved single intravenous injections administered at 4-week intervals to patients with a range of dosages. The study observed leukopenia and thrombocytopenia as dose-limiting factors but also noted these effects as short-lived and reversible. Interestingly, the study reported a green discoloration of urine at higher doses and recorded a partial response in a patient with lung adenocarcinoma (Von Hoff et al., 1980).
Genotoxicity Comparison
The genotoxic effects of this compound, along with two aminoanthraquinone analogs, were assessed using mammalian cell cytogenetic assays and bacterial mutagenesis assays. The study found a correlation between the therapeutic activities of these drugs and their genotoxicity. This research provided insights into the genetic toxicities of these compounds, suggesting potential for further drug development and understanding of drug activities (Au et al., 1981).
Clastogenic Activity
Research on the clastogenic activity of this compound in Chinese hamster ovary cells identified its ability to induce chromosome damage both directly in interphase cells and indirectly. The study suggested a dual mechanism of chromosome damage induction by this compound, furthering the understanding of its potential effects at the cellular level (Rosenberg & Hittelman, 1983).
Interaction with DNA
The interaction of this compound with DNA was investigated using fluorescence polarization, revealing its ability to displace acridine orange from calf thymus DNA. This study contributed to the understanding of the molecular interactions of such compounds with DNA, a crucial aspect in their antineoplastic properties (Roboz, Richardson, & Holland, 1982).
properties
CAS RN |
70711-41-0 |
---|---|
Product Name |
1,4-Dihydroxy-5,8-bis(2-((2-hydroxyethyl)amino)ethylamino)-9,10-anthracenedione diacetate |
Molecular Formula |
C26H36N4O10 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl-(2-hydroxyethyl)azanium;diacetate |
InChI |
InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |
InChI Key |
ZWCKUVMZBKQQRG-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC(=C2C(=C1NCC[NH2+]CCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCC[NH2+]CCO |
Related CAS |
65271-80-9 (Parent) |
synonyms |
Acetate, Mitoxantrone CL 232325 CL-232325 CL232325 DHAQ Hydrochloride, Mitoxantrone Mitoxantrone Mitoxantrone Acetate Mitoxantrone Hydrochloride Mitozantrone Mitroxone Novantron Novantrone NSC 279836 NSC 287836 NSC 299195 NSC 301739 NSC 301739D NSC-279836 NSC-287836 NSC-299195 NSC-301739 NSC-301739D NSC279836 NSC287836 NSC299195 NSC301739 NSC301739D Onkotrone Pralifan Ralenova |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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